molecular formula C15H13B B1278783 9-(2-bromoethyl)-9H-fluorene CAS No. 108012-21-1

9-(2-bromoethyl)-9H-fluorene

Cat. No. B1278783
Key on ui cas rn: 108012-21-1
M. Wt: 273.17 g/mol
InChI Key: QHHYBSCRWFDSNG-UHFFFAOYSA-N
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Patent
US06100416

Procedure details

reacting fluorenyllithium with 1,2-dibromoethane to produce 1-(9-fluorenyl)-2-bromoethane,
Name
fluorenyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:15][CH2:16][CH2:17]Br>>[CH:1]1[C:13]2[CH:12]([CH2:17][CH2:16][Br:15])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
fluorenyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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